molecular formula C19H25N3O6 B14588644 N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline CAS No. 61430-05-5

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline

Katalognummer: B14588644
CAS-Nummer: 61430-05-5
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: HALAGYGBGLTYGP-YDHLFZDLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is a tripeptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. The presence of the benzyloxycarbonyl group helps protect the amino group during chemical reactions, making it a valuable tool in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.

    Coupling Reactions: The protected L-proline is then coupled with L-alanine using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Free amine and benzyloxycarbonyl by-products.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry and peptide research.

Eigenschaften

CAS-Nummer

61430-05-5

Molekularformel

C19H25N3O6

Molekulargewicht

391.4 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)16(23)20-13(2)17(24)22-10-6-9-15(22)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1

InChI-Schlüssel

HALAGYGBGLTYGP-YDHLFZDLSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.